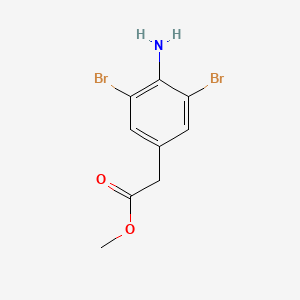
Methyl 2-(4-amino-3,5-dibromophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-amino-3,5-dibromophenyl)acetate is an organic compound with the molecular formula C9H9Br2NO2 It is characterized by the presence of a methyl ester group attached to a phenyl ring substituted with amino and dibromo groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-amino-3,5-dibromophenyl)acetate typically involves the bromination of a precursor compound followed by esterification. One common method includes:
Bromination: Starting with 4-aminoacetophenone, bromination is carried out using bromine in the presence of a suitable catalyst to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Esterification: The resulting dibromo compound is then esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and solvents.
Types of Reactions:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The compound can undergo reduction reactions, particularly at the bromine sites, to form debrominated products.
Substitution: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide or other nucleophiles in the presence of a palladium catalyst.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Debrominated phenylacetate derivatives.
Substitution: Phenylacetate derivatives with various substituents replacing the bromine atoms.
科学的研究の応用
Methyl 2-(4-amino-3,5-dibromophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of Methyl 2-(4-amino-3,5-dibromophenyl)acetate in biological systems involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine atoms may participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
- Methyl 2-(2,5-dibromophenyl)acetate
- Methyl 2-(3,5-dibromophenyl)acetate
Comparison: Methyl 2-(4-amino-3,5-dibromophenyl)acetate is unique due to the presence of the amino group at the 4-position, which can significantly alter its reactivity and interactions compared to other dibromo derivatives. This makes it particularly valuable in applications where specific interactions with biological targets are desired.
特性
CAS番号 |
1208077-52-4 |
|---|---|
分子式 |
C9H9Br2NO2 |
分子量 |
322.98 g/mol |
IUPAC名 |
methyl 2-(4-amino-3,5-dibromophenyl)acetate |
InChI |
InChI=1S/C9H9Br2NO2/c1-14-8(13)4-5-2-6(10)9(12)7(11)3-5/h2-3H,4,12H2,1H3 |
InChIキー |
MUBUNEUYOFOQRO-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CC1=CC(=C(C(=C1)Br)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




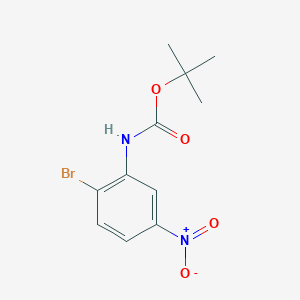
![Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate;benzyl (3R,4R)-3-(hydroxymethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B12343587.png)
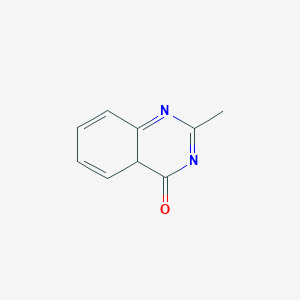
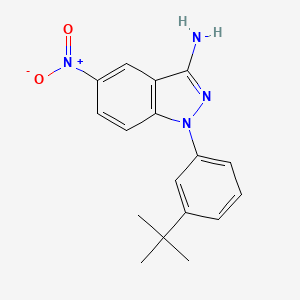
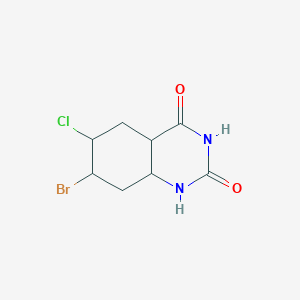
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2-(4-fluorophenyl)acetamide](/img/structure/B12343614.png)
![(2R)-2-acetamido-3-[[9-[(4-fluorophenyl)methyl]-2-imino-6-oxo-5H-purin-8-yl]sulfanyl]propanoic acid](/img/structure/B12343621.png)
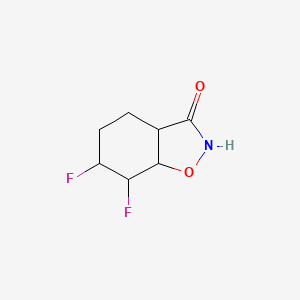
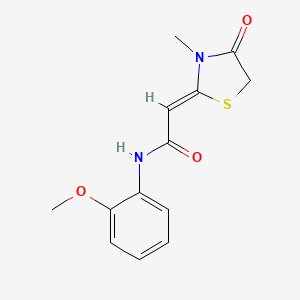
![4-[10,15,20-Tris(4-sulfophenyl)-21,23-dihydroporphyrin-22,24-diium-5-yl]benzenesulfonic acid;dichloride](/img/structure/B12343649.png)
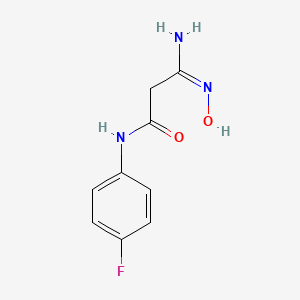
![2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-2,3-dihydro-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride](/img/structure/B12343666.png)
